molecular formula C23H23ClF3N5O2S B4078434 4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide

4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide

Cat. No.: B4078434
M. Wt: 526.0 g/mol
InChI Key: SEUMOAUHOHRJCO-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Properties

IUPAC Name

4-chloro-N-[2-methyl-1-[4-methyl-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClF3N5O2S/c1-13(2)19(29-21(34)14-7-9-16(24)10-8-14)20-30-31-22(32(20)3)35-12-18(33)28-17-6-4-5-15(11-17)23(25,26)27/h4-11,13,19H,12H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUMOAUHOHRJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(N1C)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide can be achieved through a multi-step synthetic route. The process typically involves the formation of the triazole ring, followed by the introduction of the trifluoromethylphenyl group, and finally, the attachment of the benzamide moiety. Common synthetic methods include:

    Cyclization reactions: to form the triazole ring.

    Nucleophilic substitution: to introduce the trifluoromethylphenyl group.

    Amidation reactions: to attach the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of specific functional groups on biological activity.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, such as the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide: shares similarities with other benzamide derivatives and triazole-containing compounds.

    Benzamide derivatives: These compounds often have similar core structures but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Triazole-containing compounds: These compounds are known for their stability and versatility in chemical reactions, making them useful in various applications.

Uniqueness

The uniqueness of 4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide

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